

Application Notes: TLR7 Agonist Antibody-Drug Conjugates for Cancer Immunotherapy

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Compound of Interest

Compound Name: TLR7 agonist 28

Cat. No.: B15610506

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Introduction

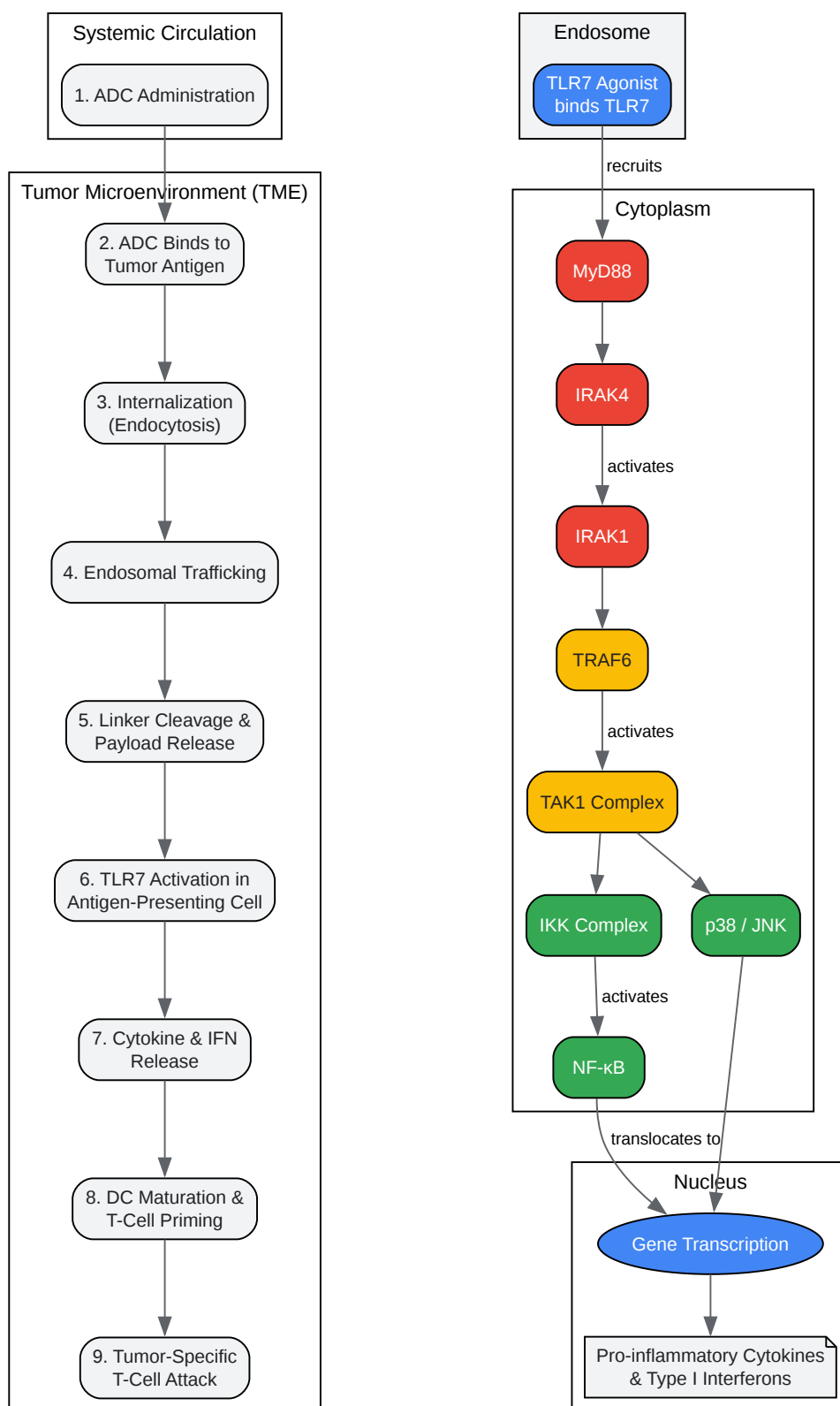
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver potent payloads directly to cancer cells by leveraging the specificity of monoclonal antibodies (mAbs) against tumor-associated antigens.[1] While traditional ADCs utilize cytotoxic agents to induce direct tumor cell killing, a newer class of immune-stimulating antibody conjugates (ISACs) employs payloads that activate the immune system.[2] TLR7 agonist ADCs are a prominent example of ISACs, designed to deliver a Toll-like Receptor 7 (TLR7) agonist to the tumor microenvironment (TME).[3][4]

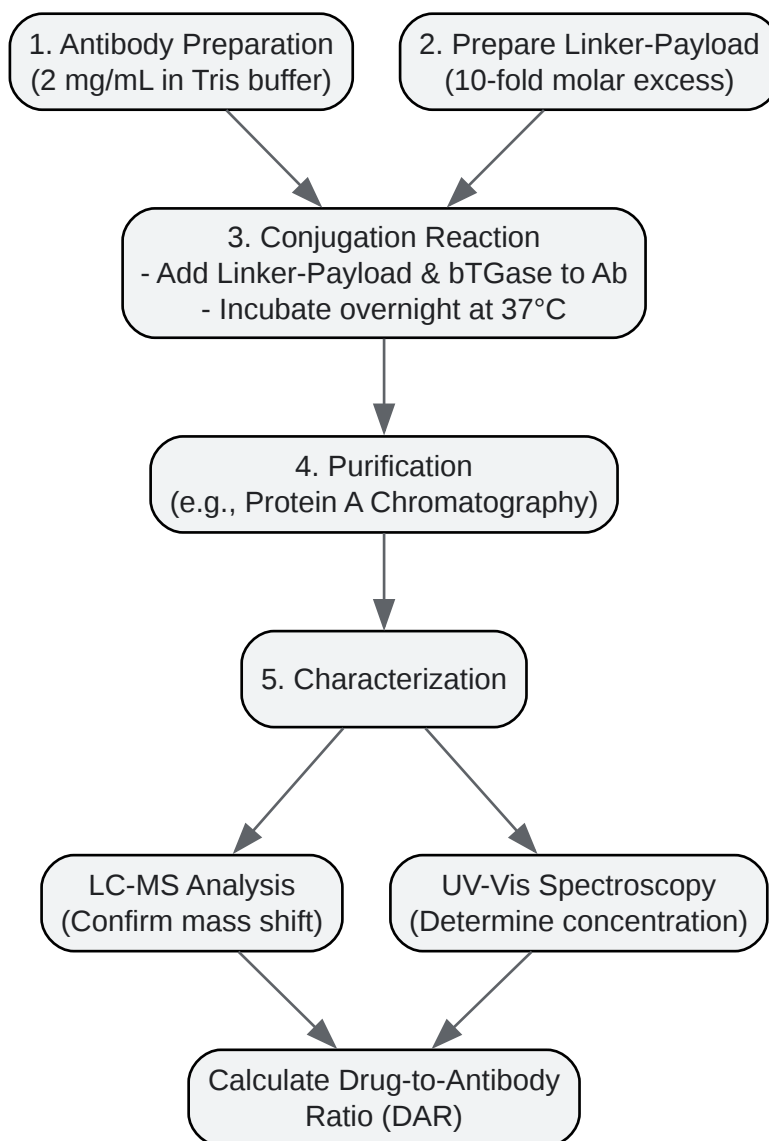
TLR7 is an endosomal pattern recognition receptor primarily expressed in immune cells like dendritic cells (DCs), macrophages, and B cells.[5][6] Its activation by single-stranded RNA or synthetic small molecules triggers the MyD88-dependent signaling pathway, leading to the production of Type I interferons (IFNs) and pro-inflammatory cytokines.[5][7][8] This robustly stimulates an innate immune response and bridges it to a durable adaptive, tumor-specific T-cell response.[8][9] By targeting the delivery of a TLR7 agonist to the tumor, these ADCs aim to localize immune activation, enhance efficacy, and minimize the systemic toxicity associated with free TLR agonists.[3][10]

Mechanism of Action

The therapeutic effect of a TLR7 agonist ADC is achieved through a multi-step process. The ADC first binds to a specific antigen on the surface of a tumor cell. Following binding, the ADC-antigen complex is internalized into the cell and trafficked to the endosome. Inside the

endosome, the linker connecting the antibody and the TLR7 agonist is cleaved, releasing the payload. The freed TLR7 agonist then binds to and activates TLR7 receptors within the endosomal compartment of either the tumor cell itself or, more importantly, resident antigen-presenting cells (APCs) that may have engulfed the ADC-bound tumor cells. This localized TLR7 activation initiates a downstream signaling cascade that turns an immunologically "cold" tumor microenvironment into a "hot" one, promoting tumor destruction.





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